6-Me-ATP (trisodium)

GSK3 kinase assay chemoproteomics phosphate donor specificity

6-Me-ATP (trisodium), the trisodium salt of N6-methyladenosine 5′-triphosphate (CAS 3130-39-0 for the free acid), is an N6-modified ATP derivative with a molecular weight of 521.21 g/mol (free acid). This base-modified adenosine analog serves two principal scientific roles: first, as a selective phosphate group donor for glycogen synthase kinase 3 (GSK3) isoforms in kinase activity and chemoproteomic assays ; second, as a P2Y-selective purinoceptor agonist that is inactive at most P2X receptor subtypes, enabling pharmacological discrimination between P2X- and P2Y-mediated responses in tissue and cellular preparations.

Molecular Formula C11H15N5Na3O13P3
Molecular Weight 587.15 g/mol
Cat. No. B12412153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Me-ATP (trisodium)
Molecular FormulaC11H15N5Na3O13P3
Molecular Weight587.15 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]
InChIInChI=1S/C11H18N5O13P3.3Na/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(27-11)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h3-5,7-8,11,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H,12,13,14)(H2,19,20,21);;;/q;3*+1/p-3/t5-,7-,8-,11-;;;/m1.../s1
InChIKeyHBLZVYQIAJLSKJ-MTQUBGKESA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Me-ATP (trisodium) — N6-Methyladenosine 5′-Triphosphate Trisodium Salt: A Dual-Function ATP Analog for Kinase Chemoproteomics and Purinergic Receptor Research


6-Me-ATP (trisodium), the trisodium salt of N6-methyladenosine 5′-triphosphate (CAS 3130-39-0 for the free acid), is an N6-modified ATP derivative with a molecular weight of 521.21 g/mol (free acid). This base-modified adenosine analog serves two principal scientific roles: first, as a selective phosphate group donor for glycogen synthase kinase 3 (GSK3) isoforms in kinase activity and chemoproteomic assays [1]; second, as a P2Y-selective purinoceptor agonist that is inactive at most P2X receptor subtypes, enabling pharmacological discrimination between P2X- and P2Y-mediated responses in tissue and cellular preparations [2][3]. The compound is also employed as a complete ATP substitute in in vitro transcription for generating N6-methyladenosine (m6A)-modified mRNA [4].

Why 6-Me-ATP (trisodium) Cannot Be Replaced by Generic ATP or Other N6-ATP Analogs in Critical Experimental Workflows


Generic ATP and structurally related N6-modified ATP analogs (e.g., N6-furfuryl-ATP/KTP, N6-benzyl-ATP) exhibit fundamentally different kinase-binding and purinergic receptor activation profiles from 6-Me-ATP. Proteome-wide chemoproteomic data demonstrate that among the ∼300 human kinases quantified, only 18 bind N6-Me-ATP, compared to 27 for KTP, with only 9 kinases shared between the two analogs [1]. Functionally, GSK3β can employ N6-Me-ATP but not KTP as a phosphate donor for substrate phosphorylation — a binary on/off difference that precludes analog substitution [1]. At P2 receptors, N6-Me-ATP is inactive at P2X receptors (rabbit saphenous artery, guinea pig vas deferens, urinary bladder) while being approximately equipotent to ATP at P2Y receptors in guinea pig taenia coli, in marked contrast to α,β-methylene-ATP, which is a potent and selective P2X1/P2X3 agonist with negligible P2Y activity [2][3]. Substituting 6-Me-ATP with an alternative N6-analog or unmodified ATP in any of these contexts risks abolishing the desired pharmacological selectivity or biochemical activity.

Quantitative Differentiation Evidence for 6-Me-ATP (trisodium): Head-to-Head Comparative Data Against Closest Analogs


GSK3β Phosphate Donor Competence: 6-Me-ATP Versus Kinetin Triphosphate (KTP) — A Binary Functional Discrimination

In a direct head-to-head in vitro kinase assay using recombinant GST-GSK3β and a primed glycogen synthase 1-derived substrate peptide (YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE), N6-Me-ATP enabled phosphorylation of 67.8% of the substrate peptide, comparable to ATP, whereas KTP (N6-furfuryl-ATP) supported phosphorylation of only 6.6% of the substrate [1]. Molecular docking revealed that the binding free energy of the GSK3β-N6-Me-ATP complex (−17.30 kcal/mol) closely approximates that of the native GSK3β-ATP complex (−18.74 kcal/mol), while the GSK3β-KTP complex is substantially less favorable (−13.04 kcal/mol) [1]. This represents a greater than 10-fold functional difference in substrate phosphorylation between two N6-modified ATP analogs that both bind GSK3β.

GSK3 kinase assay chemoproteomics phosphate donor specificity

P2X-P2Y Pharmacological Selectivity: 6-Me-ATP Enables Clean P2Y-Selective Agonism, Unachievable with ATP or α,β-Methylene-ATP

N6-Methyl-ATP was found to be inactive at P2X receptors across three tissue preparations — rabbit saphenous artery, guinea pig vas deferens, and guinea pig urinary bladder — while being approximately equipotent to ATP at P2Y receptors in the guinea pig taenia coli [1]. In contrast, α,β-methylene-ATP is a potent and selective P2X1/P2X3 receptor agonist with negligible P2Y activity, and unmodified ATP activates both P2X and P2Y receptor families non-selectively [1][2]. This complementary selectivity profile (P2Y-selective agonism with P2X inactivity) makes 6-Me-ATP the ligand of choice for pharmacological experiments requiring isolation of P2Y-mediated responses without confounding P2X activation, or conversely, for negative-control confirmation of P2X involvement.

P2 purinoceptor pharmacology P2X-P2Y discrimination smooth muscle assay

P2X Receptor Affinity Attenuation: N6-Methyl Modification Reduces P2X Binding Affinity 2.8-Fold Relative to ATP

Radioligand binding competition assays using [³H]-α,β-methylene-ATP at P2X-purinoceptor binding sites in rat urinary bladder membranes demonstrated that N6-methyl substitution reduces ATP affinity: N6-methyl-ATP exhibited a 2.8-fold decrease in IC₅₀ values relative to ATP (pIC₅₀ = 5.58 for ATP), whereas modifications at the C-2 position (alkylthio groups) produced the opposite effect, increasing affinity by 3.5- to 98-fold [1]. For comparison, 8-bromo-ATP showed an 8.9-fold decrease, and the potent benchmark P2X agonist α,β-methylene-ATP showed dramatically enhanced affinity via triphosphate chain modification [1]. This quantitative attenuation at P2X receptors — combined with the preservation of P2Y activity — mechanistically explains the P2Y selectivity documented in the functional tissue assays above.

P2X radioligand binding ATP derivative SAR urinary bladder pharmacology

Kinome-Wide Target Engagement Selectivity: N6-Me-ATP Engages a Narrower and Distinct Kinase Subset Compared to KTP

Using isotope-coded ATP acyl-phosphate affinity probes coupled with multiple-reaction monitoring (MRM)-based targeted proteomics across the endogenous human kinome in HEK293T cell lysates, N6-Me-ATP competed for binding with only 18 kinases (analog-treated/untreated ratio < 0.75), compared to 27 kinases engaged by KTP, with only 9 kinases shared between the two N6-modified ATP analogs [1]. Among the shared targets, GSK3α and GSK3β displayed competition ratios of 0.55 and 0.54 for N6-Me-ATP, and 0.61 and 0.72 for KTP, respectively, indicating that N6-Me-ATP competes more effectively with the native ATP probe for GSK3 binding than KTP does (lower ratio = stronger competition) [1]. The narrower kinome engagement profile reduces the probability of off-target kinase interference in cellular or biochemical experiments.

kinase profiling target engagement ATP acyl-phosphate probes

Formulation Stability Advantage: 6-Me-ATP Trisodium Salt Solution Provides Practical Shelf Stability Unavailable from the Free Acid Form

The free acid form of 6-Me-ATP is explicitly reported by the supplier to be prone to instability during storage and handling, and the manufacturer specifically advises consideration of the stable trisodium salt solution form (100 mM in water, pH 7.5 ±0.5), which retains identical biological activity while offering practical handling advantages including storage at −20°C with a 12-month shelf life and tolerance for short-term ambient temperature exposure (up to 1 week cumulative) [1]. This formulation consideration directly impacts experimental reproducibility: degradation of the free acid form during storage or repeated freeze-thaw cycles can introduce uncontrolled variability in kinase assay or receptor pharmacology experiments.

compound formulation stability trisodium salt laboratory reagent procurement

Validated Application Scenarios for 6-Me-ATP (trisodium) Where Differentiation Data Support Prioritized Procurement


GSK3β Kinase Activity Assays and Chemoproteomic Substrate Identification

In GSK3β in vitro kinase assays requiring a modified phosphate donor, 6-Me-ATP (trisodium) enables 67.8% substrate phosphorylation efficiency — functionally indistinguishable from native ATP and 10.3-fold superior to KTP [1]. The binding free energy of −17.30 kcal/mol for the N6-Me-ATP-GSK3β complex closely mirrors the native ATP-GSK3β interaction (−18.74 kcal/mol), while KTP's weaker binding (−13.04 kcal/mol) results in near-complete functional failure [1]. This makes 6-Me-ATP the preferred phosphate donor for GSK3 substrate identification workflows employing ATP-analog-specific chemoproteomic strategies. The trisodium salt formulation further ensures reproducible kinase assay results by eliminating free-acid degradation concerns .

Pharmacological Discrimination of P2Y-Mediated vs P2X-Mediated Tissue Responses in Smooth Muscle and Vascular Preparations

When pharmacological dissection of P2Y vs P2X receptor contributions to tissue responses is required, 6-Me-ATP serves as a clean P2Y-selective agonist tool. It is inactive at P2X receptors in rabbit saphenous artery, guinea pig vas deferens, and guinea pig urinary bladder at concentrations up to 10 µM, while retaining P2Y potency comparable to ATP in guinea pig taenia coli [2][3]. The 2.8-fold reduction in P2X binding affinity vs ATP provides the molecular rationale for this selectivity [4]. Using 6-Me-ATP alongside α,β-methylene-ATP (a P2X1/P2X3-selective agonist) enables unambiguous assignment of purinergic responses to P2X or P2Y receptor families in isolated tissue pharmacology studies.

m6A-Modified mRNA Synthesis via In Vitro Transcription with T7 RNA Polymerase

6-Me-ATP (m6ATP) functions as a complete substitute for ATP in T7 RNA polymerase-mediated in vitro transcription reactions to generate N6-methyladenosine (m6A)-modified mRNA [4]. Commercial transcription kits (e.g., HighYield T7 mRNA Synthesis Kit) using m6ATP as the ATP replacement yield approximately 80–100 µg of m6A-modified RNA from a 20 µL reaction with 1 µg of control template in 30 minutes [5]. Steady-state kinetic analyses have confirmed that m6ATP is incorporated into RNA by DNA polymerases pol β and pol η with efficiency comparable to ATP [4]. This application is critical for epitranscriptomic research, mRNA therapeutic development, and studies of m6A-dependent RNA stability and translation regulation.

Kinome-Wide Selectivity Profiling for Off-Target Kinase Deconvolution Studies

For chemoproteomic studies requiring kinase engagement profiling with minimal off-target perturbation, 6-Me-ATP engages only 18 of ~300 quantified human kinases — 33% fewer than KTP (27 kinases) — with a non-overlapping target spectrum (only 9 kinases shared) [1]. The GSK3 isoforms show the strongest competition ratios (0.54–0.55), indicating preferential engagement [1]. This narrow and defined kinome profile supports the use of 6-Me-ATP as a chemical biology tool for kinase substrate identification experiments where broad kinome perturbation by alternative ATP analogs would confound data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Me-ATP (trisodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.